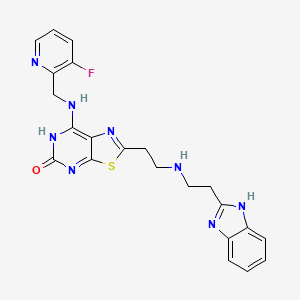

Ferroportin-IN-1

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H21FN8OS |

|---|---|

Molecular Weight |

464.5 g/mol |

IUPAC Name |

2-[2-[2-(1H-benzimidazol-2-yl)ethylamino]ethyl]-7-[(3-fluoro-2-pyridinyl)methylamino]-6H-[1,3]thiazolo[5,4-d]pyrimidin-5-one |

InChI |

InChI=1S/C22H21FN8OS/c23-13-4-3-9-25-16(13)12-26-20-19-21(31-22(32)30-20)33-18(29-19)8-11-24-10-7-17-27-14-5-1-2-6-15(14)28-17/h1-6,9,24H,7-8,10-12H2,(H,27,28)(H2,26,30,31,32) |

InChI Key |

AMCFSVKOAOALFO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCNCCC3=NC4=C(NC(=O)N=C4S3)NCC5=C(C=CC=N5)F |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Vamifeport (VIT-2763): A First-in-Class Oral Ferroportin Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Vamifeport (formerly VIT-2763) is a pioneering, orally bioavailable small molecule inhibitor of ferroportin, the sole known cellular iron exporter in vertebrates. Its development marks a significant advancement in the potential treatment of iron overload disorders, particularly β-thalassemia and sickle cell disease. By mimicking the action of the natural iron-regulatory hormone hepcidin, vamifeport blocks the transport of iron from enterocytes and macrophages into the bloodstream, thereby reducing systemic iron levels and mitigating the deleterious effects of iron toxicity. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of vamifeport, with a focus on the experimental methodologies employed in its characterization.

Discovery of Vamifeport

Vamifeport was identified through the screening of a small molecule library for compounds that could modulate the internalization of ferroportin.[1] The primary goal was to find a hepcidin mimetic that could be administered orally, overcoming the limitations of parenteral administration required for hepcidin-based therapies. The screening process led to the identification of a heterocyclic organic molecule, later named vamifeport, which demonstrated the desired activity of inhibiting ferroportin function.[2]

Chemical Synthesis

The chemical structure of vamifeport is 2-[2-[2-(1H-benzimidazol-2-yl)ethylamino]ethyl]-N-[(3-fluoropyridin-2-yl)methyl]-1,3-oxazole-4-carboxamide.[3] While a detailed, step-by-step synthesis protocol is not publicly available in the primary literature, the synthesis of similar 1,3-oxazole carboxamide derivatives generally involves the coupling of a carboxylic acid with an amine. For vamifeport, this would likely involve the synthesis of the 2-[2-[2-(1H-benzimidazol-2-yl)ethylamino]ethyl]-1,3-oxazole-4-carboxylic acid core structure, followed by an amide coupling reaction with (3-fluoropyridin-2-yl)methanamine.

A general synthetic approach for related structures involves the following key reactions:

-

Formation of the oxazole ring: This can be achieved through various methods, such as the reaction of an α-haloketone with an amide.

-

Amide bond formation: The carboxylic acid on the oxazole ring is activated (e.g., to an acid chloride or using coupling reagents like HBTU) and then reacted with the appropriate amine to form the final carboxamide.[4]

Innovations in the industrial-scale synthesis of similar compounds have focused on improving yields and reducing environmental impact through techniques like microwave-assisted synthesis and the use of greener solvents.[5] Vamifeport is often formulated as a hydrochloride or tosylate salt to enhance its solubility.[5]

Mechanism of Action and Signaling Pathway

Vamifeport exerts its therapeutic effect by directly targeting ferroportin and mimicking the physiological action of hepcidin. The key steps in its mechanism of action are:

-

Competitive Binding to Ferroportin: Vamifeport competes with hepcidin for binding to ferroportin on the cell surface.[2]

-

Inhibition of Iron Efflux: By binding to ferroportin, vamifeport blocks the export of iron from cells, leading to an increase in intracellular iron levels.[6]

-

Induction of Ferroportin Internalization and Degradation: Similar to hepcidin, the binding of vamifeport to ferroportin triggers the ubiquitination of the transporter, leading to its internalization and subsequent degradation in lysosomes.[6][7] This effectively reduces the number of ferroportin molecules on the cell surface, further limiting iron release into the circulation.

The signaling pathway for hepcidin-mediated ferroportin regulation, which vamifeport mimics, is a central component of systemic iron homeostasis.

Quantitative Data

The biological activity of vamifeport has been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Biological Activity of Vamifeport

| Parameter | Assay | Cell Line / System | Value | Reference(s) |

| IC50 | TMR-Hepcidin Internalization | J774 (macrophage) | 9 ± 5 nM | [2] |

| IC50 | Fluorescence Polarization (hepcidin displacement) | Purified human ferroportin | 24 ± 13 nM | [6][8] |

| EC50 | BLA Reporter Gene Activity (intracellular iron increase) | HEK293 | 140 ± 50 nM | [6] |

Table 2: Preclinical In Vivo Efficacy of Vamifeport in Hbbth3/+ Mouse Model of β-Thalassemia

| Parameter | Dosage | Duration | Result | Reference(s) |

| Serum Iron | 30 mg/kg & 100 mg/kg (oral, twice daily) | 36 days | Decreased by 77% and 84%, respectively | [6] |

| Hemoglobin (Hb) | 30 mg/kg & 100 mg/kg (oral, twice daily) | 36 days | Significant increase from day 8 of treatment | [6] |

| ROS-positive RBCs | 30 mg/kg & 100 mg/kg (oral, twice daily) | 36 days | Decreased from 67% to 30% | [6] |

Table 3: Phase 1 Clinical Trial Pharmacokinetics in Healthy Volunteers (Single Ascending Dose)

| Dose | Tmax (median, hours) | T1/2 (geometric mean, hours) | Reference(s) |

| 5 mg | 0.50 - 3.00 | 1.88 - 5.33 | [9] |

| 15 mg | 0.50 - 3.00 | 1.88 - 5.33 | [9] |

| 60 mg | 0.50 - 3.00 | 1.88 - 5.33 | [9] |

| 120 mg | 0.50 - 3.00 | 1.88 - 5.33 | [9] |

| 240 mg | 0.50 - 3.00 | 1.88 - 5.33 | [9] |

Experimental Protocols

Hepcidin Competition Assay (TMR-Hepcidin Internalization)

This assay measures the ability of a compound to compete with fluorescently labeled hepcidin for binding to and internalization by ferroportin-expressing cells.

-

Cell Line: J774 murine macrophage cell line.

-

Protocol:

-

Culture J774 cells and induce ferroportin expression by incubating with an iron source.

-

Plate the cells in a suitable format (e.g., 96-well plate).

-

Treat the cells with varying concentrations of vamifeport or unlabeled hepcidin (as a positive control) for a defined period.

-

Add a fixed concentration of tetramethylrhodamine (TMR)-labeled hepcidin to all wells and incubate to allow for binding and internalization.

-

Wash the cells to remove unbound TMR-hepcidin.

-

Fix the cells and stain the nuclei (e.g., with DAPI).

-

Image the cells using fluorescence microscopy, quantifying the intracellular TMR-hepcidin fluorescence.

-

Calculate the IC50 value by plotting the percentage of inhibition of TMR-hepcidin internalization against the concentration of the test compound.[8]

-

Fluorescence Polarization Assay

This cell-free assay quantifies the displacement of a fluorescently labeled ligand from its receptor by a test compound.

-

Reagents: Purified human ferroportin, TMR-labeled hepcidin, vamifeport.

-

Protocol:

-

In a microplate, combine a fixed concentration of purified ferroportin and TMR-hepcidin.

-

Add varying concentrations of vamifeport or unlabeled hepcidin to the wells.

-

Incubate the plate to allow the binding reaction to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader equipped with appropriate filters. The binding of the large ferroportin protein to the small TMR-hepcidin molecule slows its rotation, increasing the polarization of the emitted light.

-

The displacement of TMR-hepcidin by vamifeport results in a decrease in fluorescence polarization.

-

Calculate the IC50 value from the dose-response curve.[8][10]

-

Cellular Iron Efflux Assay

This assay measures the ability of a compound to inhibit the export of iron from cells.

-

Cell Line: T47D human breast cancer cell line (endogenously expressing ferroportin).

-

Protocol:

-

Culture T47D cells and load them with a stable isotope of iron, such as 58Fe-labeled iron sulfate, for approximately 20 hours.

-

Wash the cells to remove excess unincorporated iron.

-

Treat the cells with varying concentrations of vamifeport or hepcidin.

-

At different time points, collect both the cell lysates and the culture medium.

-

Measure the amount of 58Fe in the cell lysates and the medium using inductively coupled plasma mass spectrometry (ICP-MS).

-

The inhibition of iron efflux is determined by the retention of 58Fe within the cells.[8]

-

Ferroportin Ubiquitination and Internalization Assay

This assay determines if a compound induces the ubiquitination and subsequent internalization and degradation of ferroportin.

-

Cell Line: J774 cells or a cell line engineered to express tagged ferroportin (e.g., FPN-GFP).

-

Protocol:

-

Culture the chosen cell line and induce ferroportin expression if necessary.

-

Treat the cells with the test compound (vamifeport) or hepcidin for various time points (e.g., 10, 20, 40, 60, 120 minutes).[6]

-

For ubiquitination analysis:

-

Lyse the cells and immunoprecipitate ferroportin using an anti-ferroportin antibody.

-

Perform SDS-PAGE and Western blotting on the immunoprecipitate.

-

Probe the Western blot with an anti-ubiquitin antibody to detect ubiquitinated ferroportin.[11]

-

-

For internalization analysis:

-

If using FPN-GFP, monitor the localization of the fluorescently tagged ferroportin using live-cell imaging or confocal microscopy. A shift from plasma membrane to intracellular vesicles indicates internalization.

-

Alternatively, cell surface proteins can be biotinylated, and the amount of biotinylated ferroportin remaining on the cell surface after treatment can be quantified.

-

-

Experimental Workflows and Logical Relationships

Conclusion

Vamifeport (VIT-2763) represents a promising new class of oral therapeutics for the management of iron overload disorders. Its discovery through targeted screening and subsequent detailed characterization have elucidated a clear mechanism of action that mimics the natural regulatory pathway of iron homeostasis. The preclinical and early clinical data demonstrate its potential to correct the underlying pathophysiology of diseases like β-thalassemia by restricting iron availability. Further clinical development will be crucial in establishing its efficacy and safety profile in patient populations. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of iron metabolism and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. A convenient luminescence assay of ferroportin internalization to study its interaction with hepcidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2020123850A1 - Ferroportin inhibitors and methods of use - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of β-thalassemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]

- 10. In Solution Assays: Fluorescence Polarization - Glycopedia [glycopedia.eu]

- 11. embopress.org [embopress.org]

The Function and Regulation of Ferroportin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Core Introduction: Ferroportin as the Master Iron Exporter

Ferroportin (FPN1), also known as Solute Carrier Family 40 Member 1 (SLC40A1), is a pivotal transmembrane protein in vertebrate iron homeostasis.[1] It stands as the sole identified cellular iron exporter, responsible for transferring iron from the intracellular environment into the systemic circulation.[1][2][3] This function is critical in several key cell types:

-

Duodenal Enterocytes: Following the absorption of dietary iron, ferroportin facilitates its transport from these intestinal cells into the bloodstream.[1][2]

-

Macrophages: These cells, particularly in the spleen and liver, recycle iron from senescent erythrocytes. Ferroportin is essential for exporting this recycled iron back into circulation for reuse in erythropoiesis.[1][4][5]

-

Hepatocytes: As the primary iron storage cells, hepatocytes rely on ferroportin to release iron into the plasma when systemic demand increases.[1][6]

Given its central role, the dysregulation of ferroportin function is implicated in various iron-related disorders.[3] Mutations in the ferroportin gene can lead to a form of iron overload known as hemochromatosis type 4, or Ferroportin Disease.[1] Conversely, insufficient iron export contributes to conditions of iron-restricted erythropoiesis, such as the anemia of chronic disease.[4]

The Hepcidin-Ferroportin Axis: The Primary Mechanism of Inhibition

The activity of ferroportin is principally regulated by the peptide hormone hepcidin.[2][3] Produced primarily by the liver, hepcidin functions as the master negative regulator of iron entry into the plasma.[7] The interaction between hepcidin and ferroportin is a key focus for therapeutic development in iron metabolism disorders.

The mechanism of inhibition is a multi-step process:

-

Binding: Hepcidin binds directly to ferroportin on the cell surface.[2][7]

-

Internalization: This binding event triggers the ubiquitination, internalization, and eventual lysosomal degradation of the ferroportin protein.[8]

-

Reduced Iron Export: The removal of ferroportin from the cell membrane effectively traps iron within the cell, leading to a decrease in plasma iron levels.[7]

This regulatory loop is responsive to systemic iron levels. High iron stores stimulate hepcidin production, which in turn reduces iron absorption and recycling by promoting ferroportin degradation.[7] Conversely, in states of iron deficiency or increased erythropoietic demand, hepcidin expression is suppressed, allowing for increased ferroportin activity and iron release into the circulation.[7]

Quantitative Data on Ferroportin Regulation

The following table summarizes quantitative findings from studies on the hepcidin-ferroportin interaction.

| Cell Type | Treatment | Effect on Ferroportin Protein Levels | Reference |

| THP-1 Macrophages | 300 nmol/L Hepcidin | Decreased | [9] |

| THP-1 Macrophages | 1000 nmol/L Hepcidin | Decreased | [9] |

| Intestinal Caco-2 Cells | Hepcidin (concentration not specified) | Unaltered | [9] |

Note: While ferroportin protein levels were unaltered in Caco-2 cells in this specific study, iron efflux was significantly inhibited, suggesting that hepcidin can block ferroportin function without necessarily causing its immediate degradation in all cell types.[9]

Signaling Pathways and Experimental Workflows

Hepcidin-Mediated Ferroportin Degradation

The following diagram illustrates the signaling pathway by which hepcidin binding leads to the degradation of ferroportin and the subsequent reduction of cellular iron export.

Caption: Hepcidin binds to ferroportin, leading to its degradation.

Experimental Workflow: Investigating Hepcidin's Effect on Ferroportin

The diagram below outlines a typical experimental workflow to assess the impact of a potential ferroportin inhibitor, such as hepcidin, on ferroportin expression and cellular iron levels.

Caption: Workflow for analyzing ferroportin inhibition.

Detailed Experimental Protocols

In Vivo Murine Model of Iron Overload

-

Objective: To study the expression of hepcidin and ferroportin in an iron-overload state.

-

Animal Model: Mice.

-

Procedure:

-

Induce iron overload through repeated intraperitoneal injections of iron dextran.

-

Collect blood and tissue samples (e.g., bone marrow, liver, spleen) at specified time points (e.g., before injection, 2 weeks, and 4 weeks post-injection).

-

Assay serum hepcidin levels using an enzyme-linked immunosorbent assay (ELISA).

-

Measure the labile iron pool in bone marrow cells via flow cytometry.

-

Detect ferroportin 1 expression in bone marrow cells at both the mRNA (RT-PCR) and protein (Western blot) levels.[10]

-

In Vitro Analysis of Hepcidin's Effect on Macrophages

-

Objective: To determine the direct effect of hepcidin on ferroportin protein expression in a macrophage cell line.

-

Cell Line: THP-1 human monocytic cells (differentiated into macrophages).

-

Procedure:

-

Culture THP-1 cells under standard conditions.

-

Treat cells with varying concentrations of synthetic hepcidin (e.g., 300 nmol/L and 1000 nmol/L) for a specified duration.

-

Harvest cells and prepare protein lysates.

-

Perform Western blot analysis using a primary antibody specific for ferroportin to determine changes in protein expression relative to untreated control cells.[9]

-

In Vitro Iron Efflux Assay

-

Objective: To measure the functional impact of hepcidin on ferroportin-mediated iron export.

-

Cell Line: Caco-2 human intestinal epithelial cells.

-

Procedure:

-

Culture Caco-2 cells on permeable supports to form a polarized monolayer.

-

Load cells with a trackable iron isotope (e.g., ⁵⁹Fe).

-

Add hepcidin to the basolateral (blood-facing) side of the cell monolayer.

-

Measure the amount of ⁵⁹Fe transported from the cells into the basolateral medium over time.

-

Compare the rate of iron efflux in hepcidin-treated cells to that of untreated control cells to determine the degree of inhibition.[9]

-

Conclusion

Ferroportin is the critical gatekeeper for cellular iron release and a prime target for therapeutic intervention in diseases of iron imbalance. Its function is tightly controlled by the inhibitory hormone hepcidin, which promotes its degradation. Understanding the molecular details of the hepcidin-ferroportin interaction provides a robust framework for the development of novel drugs aimed at modulating systemic iron homeostasis. The experimental protocols outlined herein offer established methods for evaluating the efficacy of such potential therapeutic agents.

References

- 1. Ferroportin - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Ferroportin-mediated iron transport: expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multiple regulatory mechanisms act in concert to control ferroportin expression and heme iron recycling by macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. thebloodproject.com [thebloodproject.com]

- 7. youtube.com [youtube.com]

- 8. ashpublications.org [ashpublications.org]

- 9. Hepcidin decreases iron transporter expression in vivo in mouse duodenum and spleen and in vitro in THP-1 macrophages and intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Unveiling Ferroportin-IN-1: A Technical Guide for Iron Homeostasis Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Ferroportin-IN-1, a novel small molecule inhibitor of ferroportin, for the study of iron homeostasis. This document details the compound's mechanism of action, presents available quantitative data, and outlines key experimental protocols to facilitate its use in a research setting.

Introduction to Ferroportin and Iron Homeostasis

Iron is an essential element for numerous physiological processes, and its systemic levels are tightly regulated. Ferroportin (FPN), also known as Solute Carrier Family 40 Member 1 (SLC40A1), is the sole known cellular iron exporter in vertebrates. It plays a critical role in controlling iron flow into the plasma from key cell types, including duodenal enterocytes responsible for dietary iron absorption, macrophages that recycle iron from senescent erythrocytes, and hepatocytes that store iron.

The activity of ferroportin is post-translationally regulated by the peptide hormone hepcidin. Hepcidin binds to ferroportin, inducing its internalization and subsequent degradation, thereby reducing iron export and lowering plasma iron concentrations. Dysregulation of the hepcidin-ferroportin axis is implicated in a variety of iron metabolism disorders. Insufficient hepcidin or ferroportin resistance leads to iron overload conditions like hereditary hemochromatosis, while excessive hepcidin activity results in iron-restricted anemias, such as anemia of inflammation.

Small molecule inhibitors of ferroportin, such as this compound, are valuable tools for dissecting the intricate mechanisms of iron homeostasis and for exploring potential therapeutic strategies for iron overload disorders.

This compound: A Novel Ferroportin Inhibitor

This compound is a small molecule inhibitor of ferroportin, identified as Compound 23 in patent WO2020123850A1, titled "Ferroportin inhibitors and methods of use". This compound represents a valuable research tool for investigating the physiological and pathological roles of ferroportin-mediated iron transport.

Mechanism of Action

This compound acts as an antagonist of the hepcidin-ferroportin interaction. By binding to ferroportin, it inhibits the export of iron from cells. This leads to an increase in intracellular iron levels and a decrease in systemic iron availability. The inhibitory action of this compound provides a means to pharmacologically mimic the effects of hepcidin, allowing for the study of iron restriction in various experimental models.

Figure 1. Simplified signaling pathway illustrating the inhibition of ferroportin-mediated iron export by this compound and hepcidin.

Quantitative Data

The biological activity of this compound has been characterized in in vitro assays as described in patent WO2020123850A1. The data demonstrates the compound's potency as a ferroportin inhibitor.

| Compound ID | Assay Type | Cell Line | Endpoint | Potency (IC50) |

| This compound (Compound 23) | Ferroportin Inhibition | Not Specified in Publicly Available Abstract | Inhibition of Iron Efflux | +++ |

Table 1: In Vitro Activity of this compound. The potency is indicated by a qualitative score as specific quantitative values are detailed within the full patent document. '+++' denotes high potency.

Experimental Protocols

The following are generalized experimental protocols based on the methodologies for evaluating ferroportin inhibitors. These should be adapted and optimized for specific experimental systems.

In Vitro Ferroportin Inhibition Assay (Cell-Based)

This assay measures the ability of a compound to inhibit the export of iron from cells expressing ferroportin.

Materials:

-

A suitable cell line endogenously expressing or engineered to overexpress ferroportin (e.g., HEK293T-FPN, J774 macrophages).

-

Cell culture medium and supplements.

-

Iron source (e.g., ferric ammonium citrate - FAC).

-

Iron chelator (e.g., deferoxamine - DFO).

-

This compound.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

-

Reagents for measuring intracellular iron (e.g., calcein-AM) or exported iron (e.g., ferrozine-based assay).

Procedure:

-

Cell Seeding: Seed cells in a suitable plate format (e.g., 96-well plate) and allow them to adhere overnight.

-

Iron Loading: Pre-load the cells with iron by incubating with an iron source (e.g., 100 µM FAC) for a defined period (e.g., 18-24 hours).

-

Compound Treatment: Wash the cells to remove excess iron and then incubate with varying concentrations of this compound in a low-iron medium for a specified time (e.g., 2-4 hours). Include appropriate controls (vehicle, positive control like hepcidin).

-

Measurement of Iron Efflux/Retention:

-

Intracellular Iron (Calcein-AM): If measuring iron retention, load cells with calcein-AM. The fluorescence of calcein is quenched by intracellular iron. Higher fluorescence indicates lower intracellular iron (i.e., effective iron export), while lower fluorescence indicates iron retention due to ferroportin inhibition.

-

Extracellular Iron (Ferrozine): To measure iron export, collect the supernatant from the cells and use a ferrozine-based colorimetric assay to quantify the amount of iron released into the medium.

-

-

Data Analysis: Determine the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the compound.

Figure 2. A generalized experimental workflow for assessing the in vitro inhibitory activity of this compound.

Conclusion

This compound is a valuable chemical probe for the scientific community engaged in iron biology research. Its ability to inhibit ferroportin allows for the controlled manipulation of iron efflux, providing a powerful tool to investigate the consequences of iron dysregulation in cellular and in vivo models. This guide serves as a foundational resource for researchers and drug development professionals seeking to utilize this compound in their studies of iron homeostasis and related pathologies. For detailed chemical synthesis and specific assay conditions, users are encouraged to consult the primary literature, specifically patent WO2020123850A1.

Investigating Iron Metabolism with Ferroportin-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the investigation of iron metabolism using Ferroportin-IN-1, a novel inhibitor of the iron export protein ferroportin. This document outlines the central role of the hepcidin-ferroportin axis in iron homeostasis, the mechanism of action of ferroportin inhibitors, and detailed experimental protocols for their evaluation. While specific quantitative data for this compound is detailed within patent WO2020123850A1 as compound 23, this guide utilizes publicly available data for the well-characterized ferroportin inhibitor, vamifeport (VIT-2763), as a representative example to illustrate the expected biological activity and experimental outcomes.

Introduction to Iron Metabolism and the Role of Ferroportin

Iron is an essential element for numerous physiological processes, including oxygen transport, cellular respiration, and DNA synthesis. However, excess iron can be toxic due to its ability to generate reactive oxygen species. Therefore, systemic iron levels are tightly regulated. The master regulator of systemic iron homeostasis is the peptide hormone hepcidin, which is primarily produced by the liver.[1]

Ferroportin (FPN), also known as Solute Carrier Family 40 Member 1 (SLC40A1), is the only known cellular iron exporter in vertebrates. It is highly expressed on the surface of cells that play a key role in iron absorption and recycling, such as duodenal enterocytes, macrophages, and hepatocytes.[2] Ferroportin facilitates the transport of iron from the intracellular space into the bloodstream.

The hepcidin-ferroportin axis is the central regulatory mechanism of systemic iron balance. Hepcidin binds to ferroportin, inducing its internalization and subsequent degradation.[3] This process traps iron within cells, leading to a decrease in plasma iron concentrations. Conversely, low hepcidin levels allow for increased ferroportin expression and iron export into the circulation. Dysregulation of this axis can lead to iron overload disorders, such as hemochromatosis and β-thalassemia, or iron-deficiency anemias.

This compound and the Therapeutic Potential of Ferroportin Inhibition

This compound is a small molecule inhibitor of ferroportin, identified as compound 23 in patent WO2020123850A1. By inhibiting ferroportin, this compound mimics the action of hepcidin, leading to a reduction in iron export from cells. This mechanism of action holds significant therapeutic potential for treating iron overload disorders that are characterized by inappropriately low hepcidin levels and consequently high ferroportin activity.

Mechanism of Action of Ferroportin Inhibitors

Ferroportin inhibitors, such as this compound and the example compound vamifeport, act by binding to ferroportin and inducing its internalization and degradation, thereby blocking iron efflux from the cell. This leads to a reduction in plasma iron levels and can alleviate the pathological consequences of iron overload.

Quantitative Data for a Representative Ferroportin Inhibitor (Vamifeport/VIT-2763)

The following tables summarize the in vitro and in vivo activity of the oral ferroportin inhibitor vamifeport, which serves as a relevant example for the expected potency of this compound.

Table 1: In Vitro Activity of Vamifeport

| Assay Type | Cell Line | Parameter | Value (nM) |

| Hepcidin Competition Assay | J774 (mouse macrophage) | IC50 | 9 ± 5 |

| Iron Efflux Inhibition | T47D (human breast cancer) | EC50 | 68 ± 21 |

Data sourced from a study on the oral ferroportin inhibitor VIT-2763.[4]

Table 2: In Vivo Pharmacodynamic Effects of Vamifeport in a Mouse Model of β-thalassemia (Hbbth3/+)

| Treatment Group | Dose (mg/kg) | Change in Serum Iron | Change in Hemoglobin |

| Vehicle | - | Baseline | Baseline |

| Vamifeport | 30 | ↓ 77% | ↑ |

| Vamifeport | 100 | ↓ 84% | ↑ |

Data represents the effects after treatment, showing a significant decrease in serum iron and an improvement in anemia (increased hemoglobin).[5]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize ferroportin inhibitors, based on published protocols for vamifeport. These protocols can be adapted for the evaluation of this compound.

In Vitro Hepcidin Competition Assay

This assay determines the ability of a test compound to compete with hepcidin for binding to ferroportin on the cell surface.

Materials:

-

J774 mouse macrophage cell line (expresses endogenous ferroportin)

-

Fluorescently labeled hepcidin (e.g., TMR-hepcidin)

-

Unlabeled hepcidin (for standard curve)

-

Test compound (this compound)

-

Cell culture medium and supplements

-

Plate reader with fluorescence detection capabilities

Protocol:

-

Seed J774 cells in a 96-well plate and culture overnight.

-

To induce ferroportin expression, treat cells with an iron source (e.g., ferric ammonium citrate) for 24 hours.

-

Wash the cells with assay buffer.

-

Add increasing concentrations of the test compound (this compound) or unlabeled hepcidin to the wells.

-

Add a fixed concentration of fluorescently labeled hepcidin to all wells.

-

Incubate for a specified time at 37°C to allow for binding and internalization.

-

Wash the cells to remove unbound fluorescent hepcidin.

-

Lyse the cells and measure the intracellular fluorescence using a plate reader.

-

Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the fluorescent hepcidin binding.

Cellular Iron Efflux Assay

This assay measures the ability of a test compound to inhibit the export of iron from cells.

Materials:

-

T47D human breast cancer cell line (expresses endogenous ferroportin)

-

Stable iron isotope (e.g., 58Fe)

-

Test compound (this compound)

-

Hepcidin (as a positive control)

-

Cell culture medium and supplements

-

Inductively coupled plasma mass spectrometry (ICP-MS) or a colorimetric iron assay kit

Protocol:

-

Culture T47D cells in appropriate medium.

-

Load the cells with the stable iron isotope by incubating them with 58Fe-labeled iron sulfate for 20 hours.

-

Wash the cells to remove extracellular iron.

-

Treat the cells with various concentrations of the test compound (this compound) or hepcidin.

-

At different time points, collect both the cell culture supernatant and the cell lysate.

-

Measure the concentration of 58Fe in both the supernatant (representing exported iron) and the cell lysate (representing retained iron) using ICP-MS or a suitable iron assay.

-

Calculate the percentage of iron efflux inhibition for each concentration of the test compound and determine the EC50 value.

In Vivo Efficacy in an Animal Model of Iron Overload

Animal models are crucial for evaluating the in vivo efficacy and pharmacodynamics of ferroportin inhibitors. The Hbbth3/+ mouse model of β-thalassemia is a relevant model of iron overload due to ineffective erythropoiesis.

Materials:

-

Hbbth3/+ mice

-

Test compound (this compound) formulated for oral administration

-

Vehicle control

-

Equipment for blood collection and analysis (serum iron, hemoglobin)

-

Tissue collection and processing reagents

Protocol:

-

Acclimate Hbbth3/+ mice to the experimental conditions.

-

Administer the test compound (this compound) or vehicle to the mice daily via oral gavage for a specified duration.

-

Monitor the health of the animals throughout the study.

-

At designated time points, collect blood samples to measure serum iron levels and complete blood counts (including hemoglobin).

-

At the end of the study, euthanize the animals and collect tissues (e.g., liver, spleen) for iron content analysis and histological examination.

-

Compare the hematological parameters and tissue iron levels between the treated and vehicle control groups to assess the efficacy of the compound.

Conclusion

This compound represents a promising therapeutic agent for the treatment of iron overload disorders. By inhibiting ferroportin, it directly targets the key mechanism of iron export, offering a potential oral treatment to restore iron homeostasis. The experimental protocols and data presented in this guide, using a well-characterized ferroportin inhibitor as a surrogate, provide a comprehensive framework for the continued investigation and development of this compound and other molecules in its class. Further research into the specific binding kinetics and long-term efficacy of this compound will be crucial in advancing this compound towards clinical applications.

References

In-Depth Technical Guide: Ferroportin-IN-1 for Cellular Iron Transport Studies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ferroportin-1 (FPN1), the sole known cellular iron exporter in vertebrates, plays a critical role in maintaining systemic iron homeostasis. Its activity is tightly regulated by the peptide hormone hepcidin. Dysregulation of the hepcidin-ferroportin axis is implicated in various iron metabolism disorders. Ferroportin-IN-1, a novel small molecule inhibitor of ferroportin, offers a valuable tool for studying cellular iron transport and developing therapeutic strategies for diseases characterized by iron overload. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for its application in cellular iron transport research.

Introduction to Ferroportin and its Regulation

Ferroportin is a transmembrane protein responsible for the efflux of iron from cells into the circulatory system. It is highly expressed in duodenal enterocytes, which absorb dietary iron, as well as in macrophages and hepatocytes, which recycle and store iron. The primary regulator of ferroportin is hepcidin, a hormone produced by the liver. Hepcidin binds to ferroportin, inducing its internalization and subsequent degradation, thereby blocking cellular iron export. This mechanism is central to systemic iron balance.

In conditions of high iron or inflammation, hepcidin levels rise, leading to decreased ferroportin activity and reduced iron absorption and release. Conversely, in response to iron deficiency or increased erythropoietic demand, hepcidin expression is suppressed, allowing for greater ferroportin-mediated iron transport.

This compound: A Potent Inhibitor of Cellular Iron Export

This compound is a synthetic, small-molecule inhibitor of ferroportin. It is identified as compound 23 in patent WO2020123850A1. By directly inhibiting ferroportin's iron export function, this compound mimics the effect of hepcidin, leading to intracellular iron accumulation. This makes it a powerful pharmacological tool for investigating the physiological and pathological consequences of ferroportin inhibition.

Chemical Properties of this compound:

| Property | Value |

| Molecular Formula | C22H21FN8OS |

| Molecular Weight | 464.52 g/mol |

Quantitative Data

Currently, specific quantitative data such as IC50 or EC50 values for this compound are not publicly available in peer-reviewed literature and are likely contained within the patent documentation. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study cellular iron transport.

In Vitro Ferroportin Inhibition Assay using Calcein-AM

This assay measures the intracellular labile iron pool (LIP) as an indicator of ferroportin activity. Calcein-AM is a cell-permeant, non-fluorescent probe that is hydrolyzed by intracellular esterases to the fluorescent molecule calcein. The fluorescence of calcein is quenched upon binding to intracellular iron. Therefore, an increase in the LIP due to ferroportin inhibition results in decreased calcein fluorescence.

Materials:

-

Cells expressing ferroportin (e.g., HEK293T cells overexpressing FPN1, or cell lines with endogenous FPN1 expression like J774A.1 macrophages)

-

This compound

-

Calcein-AM (acetoxymethyl ester)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Fluorescence plate reader or flow cytometer

Protocol:

-

Cell Culture: Plate cells in a 96-well plate (for plate reader) or appropriate culture vessel (for flow cytometry) and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentrations in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a predetermined period (e.g., 4, 8, 12, or 24 hours) to allow for the inhibition of ferroportin and subsequent changes in the LIP.

-

Calcein-AM Loading:

-

Prepare a working solution of Calcein-AM (typically 1-2 µM) in HBSS or serum-free medium immediately before use.

-

Wash the cells once with HBSS.

-

Add the Calcein-AM working solution to each well and incubate for 15-30 minutes at 37°C, protected from light.

-

-

Fluorescence Measurement:

-

Plate Reader: Wash the cells twice with HBSS to remove extracellular Calcein-AM. Add fresh HBSS to each well and measure the fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.

-

Flow Cytometry: After incubation with Calcein-AM, gently detach the cells (if adherent), wash them with HBSS, and resuspend in fresh HBSS. Analyze the cells using a flow cytometer with a blue laser (~488 nm excitation) and a green emission filter (~530/30 nm).

-

-

Data Analysis: A decrease in calcein fluorescence indicates an increase in the intracellular labile iron pool, and thus, inhibition of ferroportin. Normalize the fluorescence values of the treated cells to the vehicle control.

Western Blot Analysis of Ferroportin Expression

This protocol is used to assess whether this compound affects the total protein levels of ferroportin, distinguishing between direct inhibition and induction of degradation.

Materials:

-

Cells treated with this compound as described above

-

RIPA buffer or other suitable lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against Ferroportin (SLC40A1)

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-ferroportin antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Imaging: Capture the signal using an appropriate imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize the ferroportin protein levels.

Visualizations

Signaling Pathway of Hepcidin-Mediated Ferroportin Regulation

Caption: Hepcidin binds to ferroportin, inducing its internalization and degradation.

Experimental Workflow for In Vitro Ferroportin Inhibition Assay

Caption: Workflow for assessing ferroportin inhibition using the Calcein-AM assay.

Logical Relationship of this compound Action

The Biological Target of Ferroportin Inhibition: A Technical Guide

An In-Depth Examination of Ferroportin-1 as a Therapeutic Target

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No publicly available scientific literature or data could be found for a specific molecule designated "Ferroportin-IN-1". This technical guide will, therefore, focus on the biological target itself, Ferroportin-1 (FPN1), and the broader strategy of its inhibition, with a primary focus on its natural regulator, hepcidin, as the archetypal inhibitor. This document serves as a comprehensive resource on the core biology of Ferroportin, its mechanism of action, and the implications of its inhibition for therapeutic development.

Executive Summary

Ferroportin-1 (also known as Solute Carrier Family 40 Member 1, SLC40A1) is the only known vertebrate iron exporter, playing a critical role in maintaining systemic iron homeostasis.[1][2][3] It is a transmembrane protein responsible for the efflux of iron from cells into the bloodstream.[1][2] The regulation of Ferroportin activity is central to preventing both iron deficiency and iron overload disorders. The peptide hormone hepcidin is the principal negative regulator of Ferroportin.[1][2][4] By binding to Ferroportin, hepcidin induces its internalization and degradation, thereby blocking cellular iron export.[1][4] This intricate interplay makes the hepcidin-ferroportin axis a prime therapeutic target for a range of hematological and metabolic diseases.[5][6] This guide provides a detailed overview of Ferroportin biology, the mechanism of its inhibition, and the experimental methodologies used to study this critical interaction.

The Biological Target: Ferroportin-1 (FPN1)

Ferroportin-1 is a multipass transmembrane protein consisting of 571 amino acids.[7] It is highly expressed in tissues critical for iron metabolism, including the duodenum, spleen, liver, and placenta.[7] Functionally, Ferroportin facilitates the transport of ferrous iron (Fe2+) from the cytoplasm to the extracellular environment.[7]

Key Characteristics of Ferroportin-1

| Feature | Description | References |

| Gene | SLC40A1 | [1] |

| Protein Size | 571 amino acids | [7] |

| Function | Transmembrane export of ferrous iron (Fe2+) from cells. | [1][2][7] |

| Cellular Location | Basolateral membrane of enterocytes, plasma membrane of macrophages and hepatocytes. | [8][9] |

| Endogenous Regulator | Hepcidin (a peptide hormone). | [1][2][4] |

| Pathologies | Mutations can lead to Ferroportin Disease (Type 4 Hemochromatosis). | [8] |

Mechanism of Action: The Hepcidin-Ferroportin Axis

The regulation of iron export by Ferroportin is primarily controlled by the peptide hormone hepcidin, which is synthesized in the liver in response to iron levels and inflammation.

Signaling Pathway of Ferroportin Inhibition by Hepcidin

The binding of hepcidin to Ferroportin on the cell surface triggers a cascade of events leading to the cessation of iron export.

Description of the Signaling Pathway:

-

Binding: Hepcidin binds to an extracellular loop of Ferroportin.

-

Conformational Change and Ubiquitination: This binding induces a conformational change in Ferroportin, exposing lysine residues that are then targeted for ubiquitination by cellular machinery.

-

Internalization: The ubiquitinated Ferroportin is recognized by the endocytic machinery and is internalized into the cell via an endosome.

-

Degradation: The endosome containing the Ferroportin-hepcidin complex fuses with a lysosome, leading to the degradation of Ferroportin.

-

Blocked Iron Efflux: The removal of Ferroportin from the cell surface effectively halts the export of iron from the cell, leading to intracellular iron accumulation.

Experimental Protocols for Studying Ferroportin Inhibition

A variety of experimental techniques are employed to investigate the interaction between inhibitors like hepcidin and Ferroportin.

Western Blotting for Ferroportin Degradation

This method is used to quantify the amount of Ferroportin protein in cells following treatment with an inhibitor.

References

- 1. Ferroportin - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Ferroportin-mediated iron transport: expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. google.com [google.com]

- 5. The Hepcidin-Ferroportin System as a Therapeutic Target in Anemias and Iron Overload Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Ferroportin – Wikipedia [de.wikipedia.org]

- 8. Ferroportin disease: pathogenesis, diagnosis and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multiple regulatory mechanisms act in concert to control ferroportin expression and heme iron recycling by macrophages - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Small Molecule Inhibitors on Intracellular Iron Homeostasis: A Technical Overview of Ferroportin-IN-1 Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of small molecule inhibitors targeting ferroportin, the sole known cellular iron exporter in mammals. While information on "Ferroportin-IN-1" is not publicly available, this document focuses on two well-characterized ferroportin inhibitors, VIT-2763 (Vamifeport) and Ferristatin II , as functional analogs. This guide will detail their mechanisms of action, present quantitative data on their impact on intracellular iron levels, provide comprehensive experimental protocols, and illustrate key biological pathways and workflows using Graphviz diagrams.

Introduction: Ferroportin and the Regulation of Intracellular Iron

Iron is an essential element for numerous physiological processes, but its excess can be toxic. Therefore, intracellular iron levels are tightly regulated. Ferroportin (FPN), also known as Solute Carrier Family 40 Member 1 (SLC40A1), plays a crucial role in this process by exporting iron from the cell's interior to the exterior. The activity of ferroportin is primarily regulated by the peptide hormone hepcidin. When hepcidin binds to ferroportin, it induces the internalization and subsequent degradation of the transporter, leading to a decrease in iron export and a consequent increase in intracellular iron concentrations.[1][2] Dysregulation of the hepcidin-ferroportin axis is implicated in various iron metabolism disorders.

Mechanism of Action of Ferroportin Inhibitors

Small molecule inhibitors of ferroportin offer a therapeutic strategy to modulate intracellular iron levels. This section details the mechanisms of two such inhibitors.

VIT-2763 (Vamifeport)

Vamifeport is an orally active small molecule that directly inhibits ferroportin. Its mechanism of action is similar to that of hepcidin. Vamifeport competes with hepcidin for binding to ferroportin, which triggers the internalization and ubiquitination of the transporter.[3][4] This leads to a reduction in the amount of functional ferroportin on the cell surface, thereby blocking cellular iron efflux and increasing intracellular iron levels.[3][5] Studies have shown that vamifeport displaces TMR-hepcidin from ferroportin with an IC50 of 24 ± 13 nM and induces a reporter gene responsive to increased intracellular iron with an EC50 of 140 ± 50 nM in HEK293 cells.[5]

Ferristatin II

Ferristatin II acts as an inhibitor of iron transport, although its primary mechanism is indirect. It promotes the degradation of Transferrin Receptor 1 (TfR1), a key protein responsible for the uptake of iron into cells.[6][7] This degradation is mediated through a nystatin-sensitive lipid raft pathway.[7] By reducing the amount of TfR1 on the cell surface, ferristatin II effectively decreases the import of iron, which can indirectly affect intracellular iron pools. Additionally, in vivo studies have shown that ferristatin II can lead to an increase in hepatic hepcidin expression, which would then act to inhibit ferroportin and increase intracellular iron in certain tissues.[6][8]

Quantitative Data on the Effect of Ferroportin Inhibitors

The following tables summarize the quantitative effects of VIT-2763 and Ferristatin II on various iron-related parameters as reported in preclinical and clinical studies.

Table 1: Quantitative Effects of VIT-2763 (Vamifeport) on Iron Homeostasis

| Parameter | Model System | Treatment | Result | Reference |

| Ferroportin Binding (IC50) | J774 macrophage cell line | VIT-2763 | 9 ± 5 nM | [3] |

| Cellular Iron Efflux (EC50) | T47D human breast cancer cells | VIT-2763 | 68 ± 21 nM | [9] |

| Serum Iron Levels | Hbbth3/+ mice | 30 mg/kg VIT-2763 (oral, twice daily for 36 days) | 77% decrease | [3] |

| Serum Iron Levels | Hbbth3/+ mice | 100 mg/kg VIT-2763 (oral, twice daily for 36 days) | 84% decrease | [3] |

| Serum Iron | Healthy anemic rats | 10 or 30 mg/kg VIT-2763 (single oral dose) | Significant suppression of iron increase 3h after oral iron bolus | [10] |

| Transferrin Saturation | Healthy human volunteers | Multiple doses of VIT-2763 | Temporary decrease, maximal at 4-8h post-dose | [10] |

Table 2: Quantitative Effects of Ferristatin II on Iron Homeostasis

| Parameter | Model System | Treatment | Result | Reference |

| Cellular 55Fe Uptake (IC50) | HeLa cells | Ferristatin II (4 hours) | ~12 µM | [6] |

| Serum Iron Levels | Rats | Ferristatin II (0.2, 10, and 40 mg/kg) | Significant reduction after 4 days | [6] |

| Transferrin Saturation | Rats | Ferristatin II (0.2, 10, and 40 mg/kg) | Significant reduction after 4 days | [6] |

| Hepatic Hepcidin mRNA | Rats | Ferristatin II | ~9-fold increase | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of ferroportin inhibitors on intracellular iron levels.

Cellular Iron Efflux Assay using a Stable Isotope

This protocol is adapted from studies on vamifeport (VIT-2763) using the T47D human breast cancer cell line which endogenously expresses ferroportin.[9]

Objective: To quantify the inhibition of cellular iron efflux by a ferroportin inhibitor.

Materials:

-

T47D cells

-

Cell culture medium (e.g., RPMI-1640) with supplements (e.g., 10% FBS, penicillin/streptomycin)

-

Stable iron isotope solution (e.g., 58Fe-Iron Sulfate)

-

Ferroportin inhibitor (e.g., vamifeport) dissolved in a suitable solvent (e.g., DMSO)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

-

Multi-well cell culture plates (e.g., 24-well plates)

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) instrument

Procedure:

-

Cell Seeding: Seed T47D cells in a 24-well plate at a density that allows for confluence at the time of the assay. Culture overnight in a CO2 incubator at 37°C.

-

Iron Loading: The following day, replace the culture medium with fresh medium containing a known concentration of 58Fe-Iron Sulfate (e.g., 10 µM). Incubate for 18-24 hours to allow for cellular uptake of the stable isotope.

-

Washing: After the iron loading period, aspirate the medium and wash the cells three times with ice-cold assay buffer (e.g., HBSS) to remove extracellular iron.

-

Inhibitor Treatment: Add fresh, serum-free medium containing various concentrations of the ferroportin inhibitor (e.g., vamifeport, ranging from 1 nM to 10 µM) or vehicle control (e.g., DMSO) to the cells.

-

Iron Efflux: Incubate the cells for a defined period (e.g., 4 hours) at 37°C to allow for iron efflux.

-

Sample Collection:

-

Supernatant: Collect the supernatant from each well. This contains the iron that has been exported from the cells.

-

Cell Lysate: Wash the cells again with ice-cold assay buffer. Lyse the cells in each well using a suitable lysis buffer (e.g., 0.1 M NaOH or a commercially available lysis buffer). This fraction contains the intracellular iron.

-

-

Quantification:

-

Measure the concentration of 58Fe in both the supernatant and the cell lysate fractions using ICP-MS.

-

The percentage of iron efflux can be calculated as: (58Fe in supernatant) / (58Fe in supernatant + 58Fe in cell lysate) * 100.

-

-

Data Analysis: Plot the percentage of iron efflux against the log of the inhibitor concentration and fit a dose-response curve to determine the EC50 value.

Intracellular Labile Iron Pool Measurement using Calcein-AM Assay

This protocol provides a general framework for measuring changes in the intracellular labile iron pool (LIP) upon treatment with a ferroportin inhibitor. The LIP is a pool of chelatable, redox-active iron in the cytosol.

Objective: To qualitatively and semi-quantitatively measure changes in the intracellular labile iron pool.

Materials:

-

Cells of interest (e.g., HeLa cells, primary hepatocytes)

-

Cell culture medium and supplements

-

Calcein-AM (acetoxymethyl ester) stock solution (e.g., 1 mM in DMSO)

-

Assay buffer (e.g., PBS with 1 mg/ml BSA and 20 mM Hepes, pH 7.3)

-

Ferroportin inhibitor

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.

-

Inhibitor Treatment: Treat the cells with the ferroportin inhibitor at various concentrations for a desired period. Include a vehicle-treated control group.

-

Calcein-AM Loading:

-

Prepare a working solution of Calcein-AM in the assay buffer at a final concentration of 0.15-0.25 µM.

-

Wash the cells once with the assay buffer.

-

Add the Calcein-AM working solution to each well and incubate for 15-30 minutes at 37°C in the dark.[11]

-

-

Fluorescence Measurement (Quenching):

-

After incubation, measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~488 nm and emission at ~518 nm. The fluorescence of calcein is quenched by the binding of labile iron.

-

-

Addition of a Strong Iron Chelator (De-quenching):

-

To determine the total calcein fluorescence (Fmax), add a strong, membrane-permeable iron chelator (e.g., salicylaldehyde isonicotinoyl hydrazone - SIH) to a final concentration of 100 µM to a set of wells. This will strip the iron from calcein, leading to de-quenching of the fluorescence.

-

To determine the minimum fluorescence (Fmin), add a membrane-permeable iron salt (e.g., ferrous ammonium sulfate) to saturate the intracellular calcein with iron in another set of wells.

-

-

Data Analysis:

-

The change in fluorescence upon inhibitor treatment reflects a change in the labile iron pool. An increase in fluorescence indicates a decrease in the LIP, while a decrease in fluorescence indicates an increase in the LIP.

-

The relative LIP can be calculated using the formula: LIP = (Fmax - Fsample) / (Fmax - Fmin).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Hepcidin and Vamifeport signaling pathway leading to ferroportin degradation.

Caption: Experimental workflow for the cellular iron efflux assay.

Caption: Experimental workflow for the Calcein-AM assay to measure labile iron pool.

Conclusion

Small molecule inhibitors of ferroportin, such as VIT-2763 (vamifeport), and compounds that indirectly affect iron homeostasis, like ferristatin II, are valuable tools for researchers and drug developers. By modulating the key iron export pathway, these molecules provide a means to manipulate intracellular iron levels, offering potential therapeutic avenues for a range of iron-related disorders. The experimental protocols and data presented in this guide offer a comprehensive resource for professionals working in this field.

References

- 1. Hepcidin-ferroportin axis in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. JCI - Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of β-thalassemia [jci.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Ferristatin II Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ferristatin II Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo | PLOS One [journals.plos.org]

- 8. The small molecule ferristatin II induces hepatic hepcidin expression in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. Does the calcein-AM method assay the total cellular ‘labile iron pool’ or only a fraction of it? - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacology of Ferroportin Inhibitors: A Technical Guide

Introduction

Ferroportin (FPN), also known as Solute Carrier Family 40 Member 1 (SLC40A1), is the only known vertebrate iron exporter, playing a crucial role in intestinal iron absorption, macrophage iron recycling, and hepatic iron release.[1][2][3] Its activity is post-translationally regulated by the peptide hormone hepcidin.[2][3] Hepcidin binds to ferroportin, inducing its internalization and degradation, thereby blocking cellular iron egress.[4][5] Dysregulation of the hepcidin-ferroportin axis is implicated in various iron metabolism disorders. Consequently, ferroportin has emerged as a key therapeutic target.

This guide provides an in-depth overview of the pharmacology of ferroportin inhibitors. While the initial topic of interest was "Ferroportin-IN-1," a compound identified as a ferroportin inhibitor from patent WO2020123850A1 (compound 23), a comprehensive search of publicly available scientific literature and databases did not yield specific quantitative pharmacological data or detailed experimental protocols for this particular molecule.[6][7][8]

Therefore, to fulfill the request for a detailed technical resource, this document will focus on the pharmacology of a well-characterized, clinical-stage oral ferroportin inhibitor, VIT-2763 (Vamifeport) , as a representative example. The principles, assays, and mechanisms described herein are broadly applicable to the study of other small molecule ferroportin inhibitors.

Mechanism of Action of Ferroportin Inhibitors

Small molecule ferroportin inhibitors, such as VIT-2763, mimic the action of hepcidin. They bind to ferroportin, leading to its ubiquitination, internalization, and subsequent lysosomal degradation.[5][9] This prevents the export of iron from cells, resulting in iron restriction in the plasma.[5] Some inhibitors may also directly occlude the iron transport channel of ferroportin.[10][11]

Below is a diagram illustrating the signaling pathway of ferroportin inhibition.

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological data for the representative ferroportin inhibitor, VIT-2763.

Table 1: In Vitro Activity of VIT-2763

| Assay Type | Cell Line/System | Endpoint | IC₅₀/EC₅₀ (nM) | Reference |

| Hepcidin Binding Competition | J774 (murine macrophage) | Inhibition of TMR-hepcidin binding | 9 ± 5 | [10] |

| Fluorescence Polarization | Purified Ferroportin | Displacement of TMR-hepcidin | 24 ± 13 | [5] |

| Iron Export Inhibition | HEK293 (human embryonic kidney) | BLA reporter gene activity | 140 ± 50 | [5] |

| Ferroportin Internalization | J774 (murine macrophage) | Ferroportin ubiquitination | ~100 | [5] |

Table 2: In Vivo Pharmacokinetics and Pharmacodynamics of VIT-2763 in Humans (Single Ascending Dose)

| Dose (mg) | Cmax (ng/mL) | Tmax (hr) | t½ (hr) | Effect on Serum Iron | Reference |

| 5 | - | - | 1.9 - 5.3 | No significant change | [12] |

| 15 | - | - | 1.9 - 5.3 | No significant change | [12] |

| 60 | - | ~3-4 | 1.9 - 5.3 | Temporary decrease | [12] |

| 120 | - | ~3-4 | 1.9 - 5.3 | Temporary decrease | [12] |

| 240 | >3805 | ~3-4 | 1.9 - 5.3 | Temporary decrease | [12] |

Table 3: In Vivo Efficacy of VIT-2763 in a Mouse Model of β-Thalassemia (Hbbth3/+)

| Dose (mg/kg, oral, BID) | Duration | Key Finding | Reference |

| 30 | 36 days | Significantly decreased serum iron by 77% | [5] |

| 100 | 36 days | Significantly decreased serum iron by 84% | [5] |

| 30 and 100 | 36 days | Significantly corrected anemia and improved RBC parameters | [5][9] |

Experimental Protocols

Detailed methodologies for key experiments in the pharmacological characterization of ferroportin inhibitors are provided below.

Hepcidin Binding and Ferroportin Internalization Assay

This assay is designed to measure the ability of a test compound to compete with hepcidin for binding to ferroportin and induce its internalization.

Workflow Diagram:

Protocol:

-

Cell Culture: J774 murine macrophage cells, which endogenously express ferroportin, are cultured in appropriate media. Ferroportin expression can be enhanced by pre-treating the cells with an iron source (e.g., ferric ammonium citrate).

-

Compound and Ligand Preparation: Prepare a dilution series of the test compound (e.g., VIT-2763). A fluorescently labeled hepcidin analog (e.g., 6-carboxytetramethylrhodamine hepcidin, TMR-hepcidin) is used as the tracer.

-

Treatment: Cells are co-incubated with a fixed concentration of TMR-hepcidin and varying concentrations of the test compound for a defined period (e.g., 1-4 hours) at 37°C.

-

Washing: After incubation, cells are washed with cold phosphate-buffered saline (PBS) to remove unbound TMR-hepcidin and test compound.

-

Analysis: The fluorescence intensity of the cells is measured using a flow cytometer or a high-content imager. A decrease in cellular fluorescence in the presence of the test compound indicates competition for binding and/or inhibition of internalization.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

Cellular Iron Export Assay (Ferrozine-Based)

This assay measures the ability of a compound to inhibit the export of iron from cells, leading to an increase in intracellular iron levels.

Workflow Diagram:

Protocol:

-

Cell Culture and Iron Loading: Cells (e.g., HEp-2 cells stably expressing DMT1) are cultured and pre-loaded with a source of iron, such as ferric ammonium citrate (FAC) or holo-transferrin, for several hours.[13]

-

Washing: Cells are thoroughly washed with PBS to remove any remaining extracellular iron.

-

Treatment: The iron-loaded cells are then incubated with various concentrations of the ferroportin inhibitor for a specified time (e.g., 18 hours).[13]

-

Cell Lysis: After treatment, cells are washed and then lysed using a suitable buffer (e.g., 50 mM NaOH) to release the intracellular contents.[13]

-

Iron Detection: A ferrozine-based colorimetric reagent is added to the cell lysates. Ferrozine forms a stable magenta-colored complex with ferrous iron (Fe²⁺). An iron reducer may be added to measure total cellular iron.

-

Quantification: The absorbance of the ferrozine-iron complex is measured at approximately 593 nm using a microplate reader.[14][15]

-

Data Analysis: A standard curve using known concentrations of iron is prepared to quantify the amount of iron in the cell lysates. An increase in intracellular iron in the presence of the test compound indicates inhibition of ferroportin-mediated iron export.

In Vivo Pharmacodynamic Assessment in Rodents

This protocol outlines the general procedure for evaluating the effect of a ferroportin inhibitor on systemic iron levels in a rodent model.

Protocol:

-

Animal Model: Healthy rodents (e.g., C57BL/6 mice or Sprague-Dawley rats) are used. For disease models, specific strains such as the Hbbth3/+ mouse model of β-thalassemia can be employed.[5][9]

-

Dosing: The test compound is administered orally or via another relevant route at various dose levels. A vehicle control group is included.

-

Blood Sampling: Blood samples are collected at multiple time points post-dosing (e.g., 0, 2, 4, 8, 24 hours).

-

Serum Iron Measurement: Serum is separated from the blood samples, and the concentration of serum iron is determined using a colorimetric assay or an automated clinical chemistry analyzer.

-

Data Analysis: The change in serum iron concentration over time is plotted for each dose group and compared to the vehicle control. A significant decrease in serum iron is indicative of in vivo ferroportin inhibition.

Conclusion

The pharmacological exploration of ferroportin inhibitors is a rapidly advancing field with significant therapeutic potential for a range of iron metabolism disorders. The methodologies and data presented in this guide, using VIT-2763 as a representative agent, provide a framework for the comprehensive characterization of novel ferroportin-targeting compounds. As research progresses, the development of potent and specific ferroportin inhibitors holds the promise of novel treatments for patients with diseases of iron dysregulation.

References

- 1. Ferroportin - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Ferroportin-mediated iron transport: expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation of the Biophysical and Cell Biological Properties of Ferroportin, a Multi-Pass Integral Membrane Protein Iron Exporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | CAS#:2443432-65-1 | Chemsrc [chemsrc.com]

- 9. mdpi.com [mdpi.com]

- 10. Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of β-thalassemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ashpublications.org [ashpublications.org]

- 12. Oral ferroportin inhibitor VIT‐2763: First‐in‐human, phase 1 study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Iron Export through the Transporter Ferroportin 1 Is Modulated by the Iron Chaperone PCBP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

In-Depth Technical Guide: Ferroportin Inhibitors for Research on Iron Overload Disorders

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for a specific compound designated "Ferroportin-IN-1" did not yield any publicly available information. This guide therefore focuses on a well-characterized, clinical-stage oral ferroportin inhibitor, VIT-2763 (Vamifeport) , as a representative tool for studying the therapeutic potential of ferroportin inhibition in iron overload disorders. The principles and methodologies described herein are broadly applicable to the preclinical evaluation of other small molecule ferroportin inhibitors.

Introduction: The Ferroportin-Hepcidin Axis as a Therapeutic Target

Systemic iron homeostasis is meticulously regulated by the interplay between the peptide hormone hepcidin and the transmembrane iron exporter, ferroportin (FPN).[1] Ferroportin is the sole known cellular iron efflux channel in vertebrates, expressed on the surface of cells critical for iron metabolism, including duodenal enterocytes, macrophages, and hepatocytes.[2][3] The binding of hepcidin to ferroportin triggers the internalization and subsequent degradation of the transporter, thereby reducing iron export into the plasma.[4]

In several iron overload disorders, such as β-thalassemia and hereditary hemochromatosis, hepcidin expression is pathologically low. This leads to excessive ferroportin activity, resulting in increased dietary iron absorption and uncontrolled release of recycled iron from macrophages, culminating in systemic iron overload and end-organ damage.[5] Consequently, the development of small molecule inhibitors of ferroportin that mimic the action of hepcidin represents a promising therapeutic strategy to control iron levels and ameliorate the pathophysiology of these conditions.[4][5]

Mechanism of Action of VIT-2763 (Vamifeport)

VIT-2763 is an orally bioavailable small molecule that acts as a direct inhibitor of ferroportin.[2][4] Its mechanism of action closely mimics that of the endogenous regulator, hepcidin.

Key Mechanistic Features:

-

Competitive Binding: VIT-2763 competes with hepcidin for binding to ferroportin.[4]

-

Induction of Internalization and Degradation: Binding of VIT-2763 to ferroportin induces the ubiquitination, internalization, and subsequent lysosomal degradation of the transporter.[4]

-

Inhibition of Iron Efflux: By reducing the amount of functional ferroportin on the cell surface, VIT-2763 effectively blocks the export of iron from cells into the plasma.[4]

This leads to a reduction in serum iron levels and transferrin saturation, thereby limiting the availability of iron for erythropoiesis and preventing the deposition of excess iron in vital organs.[2][6]

Caption: Mechanism of action of VIT-2763.

Quantitative Data

The following tables summarize the key in vitro and in vivo quantitative data for VIT-2763.

Table 1: In Vitro Activity of VIT-2763

| Parameter | Cell Line | Assay Description | VIT-2763 | Hepcidin | Reference |

| IC50 | J774 (mouse macrophage) | Competition with fluorescently labeled hepcidin for ferroportin binding | 9 ± 5 nM | 13 ± 4 nM | [4] |

| EC50 | T47D (human breast cancer) | Inhibition of cellular iron efflux of 58Fe | 68 ± 21 nM | 123 ± 46 nM | |

| EC50 | MDCK (canine kidney) expressing fluorescent ferroportin | Induction of ferroportin internalization | ~20 µM (slower kinetics) | ~1.6 nM |

Table 2: In Vivo Efficacy of VIT-2763 in Hbbth3/+ Mouse Model of β-Thalassemia

| Parameter | Treatment Group | Result | Reference |

| Serum Iron | VIT-2763 | Significantly reduced | [6] |

| Transferrin Saturation (TSAT) | VIT-2763 | Significantly reduced | [6] |

| Hemoglobin | VIT-2763 | Significantly increased | [2] |

| Red Blood Cell (RBC) Count | VIT-2763 | Significantly increased | [2] |

| Reticulocyte Count | VIT-2763 | Significantly reduced | [2] |

| Spleen Weight | VIT-2763 (30 mg/kg and 100 mg/kg) | Significantly reduced | [2] |

| Liver Iron Concentration | VIT-2763 | No significant reduction | [6] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize VIT-2763.

In Vitro Assays

4.1.1. Ferroportin Binding and Internalization Assay in J774 Macrophages

This assay quantifies the ability of a test compound to compete with hepcidin for binding to endogenous ferroportin.

-

Cell Line: J774 mouse macrophage cell line.

-

Protocol Overview:

-

Culture J774 cells in α-minimum essential medium (α-MEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Induce ferroportin expression by treating cells with an iron source (e.g., 200 µM ferric nitrilotriacetic acid) for 12-24 hours.

-

Incubate the iron-loaded cells with a fluorescently labeled hepcidin (e.g., 6-carboxytetramethylrhodamine hepcidin, TMR-hepcidin) in the presence of varying concentrations of VIT-2763 or unlabeled hepcidin (as a positive control).

-

After incubation, wash the cells to remove unbound reagents.

-

Quantify the cell-associated fluorescence using a suitable method, such as flow cytometry or high-content imaging.

-

Calculate the IC50 value by plotting the percentage of inhibition of fluorescent hepcidin binding against the concentration of the test compound.

-

4.1.2. Cellular Iron Efflux Assay in T47D Cells

This functional assay measures the ability of a compound to inhibit ferroportin-mediated iron export.

-

Cell Line: T47D human breast cancer cell line (endogenously expresses ferroportin).

-

Protocol Overview:

-

Culture T47D cells in RPMI-1640 medium supplemented with 10% FBS.

-

Load the cells with a stable iron isotope (e.g., 58Fe-sulfate) for approximately 20 hours.

-

Wash the cells to remove extracellular iron.

-

Treat the iron-loaded cells with varying concentrations of VIT-2763 or hepcidin.

-

Collect the cell supernatant at specified time points.

-

Measure the amount of 58Fe in the supernatant using inductively coupled plasma mass spectrometry (ICP-MS).

-

Calculate the EC50 value by plotting the percentage of inhibition of iron efflux against the concentration of the test compound.

-

4.1.3. Ferroportin Ubiquitination and Degradation Assay

This assay assesses the downstream effects of compound binding on ferroportin turnover.

-

Cell Line: J774 or other ferroportin-expressing cells.

-

Protocol Overview:

-

Treat cells with VIT-2763 or hepcidin for various time points (e.g., 10, 20, 60, 120 minutes).

-

Lyse the cells and perform immunoprecipitation (IP) using an anti-ferroportin antibody.

-

Separate the immunoprecipitated proteins by SDS-PAGE and transfer to a membrane.

-

Perform Western blotting using antibodies against ubiquitin and ferroportin to detect ubiquitinated ferroportin and total ferroportin levels, respectively.

-

In Vivo Studies in a Mouse Model of β-Thalassemia

These studies evaluate the efficacy of a ferroportin inhibitor in a disease-relevant animal model.

-

Animal Model: Hbbth3/+ mouse model of β-thalassemia intermedia.

-

Drug Administration:

-

VIT-2763 is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) for oral administration.

-

Administer the compound or vehicle daily by oral gavage at desired doses (e.g., 30 mg/kg, 100 mg/kg).

-

-

Study Duration: Typically 3 to 6 weeks.

-

Endpoints and Measurements:

-